molecular formula C17H14BrClN2O3S B3826082 N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide

Cat. No.: B3826082
M. Wt: 441.7 g/mol
InChI Key: MRGAIAPVDSXICU-IFRROFPPSA-N
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Description

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzodioxole ring substituted with a bromine atom and a chlorophenyl group attached via a sulfanyl linkage to an acetamide moiety. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide typically involves multi-step organic reactions. One common approach starts with the bromination of 1,3-benzodioxole to form 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate is then subjected to a condensation reaction with an appropriate amine to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom on the benzodioxole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide is unique due to the presence of both bromine and chlorine atoms, along with the benzodioxole and sulfanyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O3S/c18-14-6-16-15(23-10-24-16)5-12(14)7-20-21-17(22)9-25-8-11-2-1-3-13(19)4-11/h1-7H,8-10H2,(H,21,22)/b20-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGAIAPVDSXICU-IFRROFPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CSCC3=CC(=CC=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CSCC3=CC(=CC=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide
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N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide
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N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide
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N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide
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N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide
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N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide

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